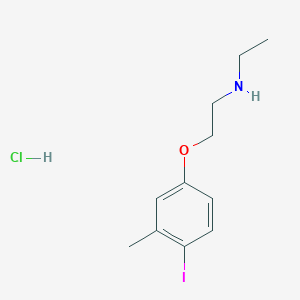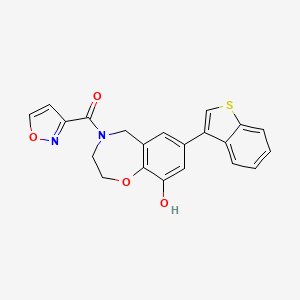![molecular formula C23H16BrN3O B5308512 2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)
2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile, also known as BBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBA is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied to determine its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurology, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Mecanismo De Acción
2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile exerts its effects by binding to specific proteins or enzymes in cells, leading to changes in their activity or expression. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to modulate the activity of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific target protein or enzyme it binds to. For example, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile has several advantages for lab experiments, including its small size, easy synthesis, and ability to target specific proteins or enzymes. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile, including the development of more efficient synthesis methods, the identification of new target proteins or enzymes, and the evaluation of its safety and efficacy in vivo. Additionally, this compound could be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to determine its biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on this compound, and further studies are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile can be synthesized using different methods, including Suzuki coupling, Heck reaction, and Sonogashira coupling. However, the most efficient method for synthesizing this compound is the Suzuki coupling reaction. This method involves the reaction of 2-bromo-1H-benzimidazole with 3-[(4-bromobenzyl)oxy]benzaldehyde in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with acrylonitrile to form this compound.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-[(4-bromophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c24-19-10-8-16(9-11-19)15-28-20-5-3-4-17(13-20)12-18(14-25)23-26-21-6-1-2-7-22(21)27-23/h1-13H,15H2,(H,26,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXPCDAUXGQCL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)



![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)


![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5308508.png)
![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5308524.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5308534.png)